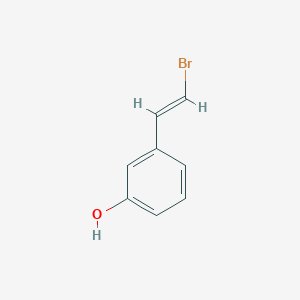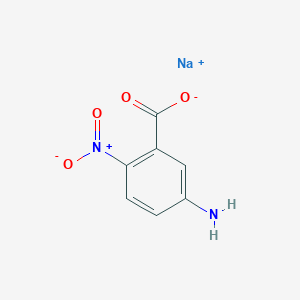
3-(2-Bromovinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromovinyl)phenol is an organic compound with the molecular formula C8H7BrO It is a substituted phenol where a bromovinyl group is attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: 3-(2-Bromovinyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-vinylphenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the vinyl position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions: 3-(2-Bromovinyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The bromovinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Oxidizing agents such as potassium permanganate or Fremy’s salt.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: 3-(2-Bromovinyl)-4-nitrophenol
Oxidation: 3-(2-Bromovinyl)quinone
Reduction: 3-(2-Ethyl)phenol
科学的研究の応用
3-(2-Bromovinyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromovinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromovinyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to potential biological effects.
類似化合物との比較
3-Vinylphenol: Lacks the bromine atom, making it less reactive in certain electrophilic reactions.
4-Bromophenol: Has the bromine atom directly attached to the phenol ring, leading to different reactivity and applications.
2-Bromophenol: The bromine atom is in the ortho position relative to the hydroxyl group, affecting its chemical behavior.
Uniqueness: 3-(2-Bromovinyl)phenol is unique due to the presence of both a bromine atom and a vinyl group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-[(E)-2-bromoethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYKOQITZPVFN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B8026521.png)

![5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B8026533.png)
![(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione](/img/structure/B8026545.png)
![6-Phenylfuro[2,3-b]pyrazine](/img/structure/B8026552.png)

![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)

![tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8026584.png)




![2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8026619.png)
